molecular formula C14H15N7O2S B12172488 3-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide

3-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B12172488
M. Wt: 345.38 g/mol
InChI Key: UQJWQWRRKNOOEC-UHFFFAOYSA-N
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Description

3-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that features a tetrazole ring, a thiadiazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of a thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization.

    Coupling Reactions: The tetrazole and thiadiazole intermediates are then coupled through a series of reactions involving amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group.

    Reduction: Reduction reactions can occur at the amide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the methoxymethyl group.

    Reduction: Amines derived from the reduction of the amide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form coordination complexes with metals can be exploited in the development of new materials with specific electronic or magnetic properties.

    Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Materials Science: The compound can form coordination complexes with metals, altering their electronic properties and leading to new material functionalities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(1H-tetrazol-1-yl)phenyl)-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)propanamide is unique due to its combination of a tetrazole ring, a thiadiazole ring, and a propanamide group

Properties

Molecular Formula

C14H15N7O2S

Molecular Weight

345.38 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-[4-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C14H15N7O2S/c1-23-8-13-17-18-14(24-13)16-12(22)7-4-10-2-5-11(6-3-10)21-9-15-19-20-21/h2-3,5-6,9H,4,7-8H2,1H3,(H,16,18,22)

InChI Key

UQJWQWRRKNOOEC-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)CCC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

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